Cas no 29108-90-5 (2',3'-Di-O-acetyl-D-uridine)
2',3'-Di-O-acetyl-D-uridine Chemical and Physical Properties
Names and Identifiers
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- Uridine, 2',3'-diacetate
- 2',3'-O-Ac-uridine
- 2',3'-Di-O-acetyl-D-uridine
- 2',3'-di-O-acetyl-uridine
- 2',3'-Diacetyl-uridine
- 2',3'-di-O-acetyluridine
- 29108-90-5
- SCHEMBL6226229
- (2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate
- [4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
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- Inchi: 1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1
- InChI Key: BUHMZKLSFGZBHP-HJQYOEGKSA-N
- SMILES: OC[C@H]1O[C@@H](N2C=CC(=O)NC2=O)[C@H](OC(=O)C)[C@@H]1OC(=O)C
Computed Properties
- Exact Mass: 328.09066547g/mol
- Monoisotopic Mass: 328.09066547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 132Ų
2',3'-Di-O-acetyl-D-uridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D873961-100mg |
2',3'-Di-O-acetyl-D-uridine |
29108-90-5 | 98% | 100mg |
498.00 | 2021-05-17 | |
| A2B Chem LLC | AX41938-1g |
2',3'-Di-O-acetyl-D-uridine |
29108-90-5 | ≥95% | 1g |
$299.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597267-100mg |
2',3'-Di-o-acetyl-d-uridine |
29108-90-5 | 98% | 100mg |
¥1080 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597267-250mg |
2',3'-Di-o-acetyl-d-uridine |
29108-90-5 | 98% | 250mg |
¥2340 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597267-1g |
2',3'-Di-o-acetyl-d-uridine |
29108-90-5 | 98% | 1g |
¥6230 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01152137-100mg |
(2R,3R,4R,5R)-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate |
29108-90-5 | 98% | 100mg |
¥424.0 | 2023-03-30 |
2',3'-Di-O-acetyl-D-uridine Suppliers
2',3'-Di-O-acetyl-D-uridine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2',3'-Di-O-acetyl-D-uridine
Professional Introduction to 2',3'-Di-O-acetyl-D-uridine (CAS No. 29108-90-5)
2',3'-Di-O-acetyl-D-uridine, with the chemical identifier CAS No. 29108-90-5, is a specialized nucleoside derivative that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, characterized by its acetylated ester groups at the 2' and 3' positions of the ribose sugar moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for therapeutic applications.
The significance of 2',3'-Di-O-acetyl-D-uridine lies in its role as a precursor in the synthesis of modified nucleosides, which are increasingly being explored for their potential in drug development. The acetylation of the 2' and 3' hydroxyl groups enhances the stability of the nucleoside structure, making it more resistant to enzymatic degradation. This stability is crucial for applications where prolonged biological activity is desired, such as in antiviral and anticancer therapies.
Recent advancements in nucleoside chemistry have highlighted the importance of 2',3'-Di-O-acetyl-D-uridine in the development of novel antiviral agents. For instance, studies have demonstrated its utility in creating modified nucleosides that can mimic natural substrates while inhibiting viral replication. The acetylated derivative serves as a key intermediate in the synthesis of nucleoside analogs that target specific viral enzymes, thereby disrupting viral replication cycles.
One of the most compelling areas of research involving CAS No. 29108-90-5 is its application in cancer therapy. Modified nucleosides, including derivatives of 2',3'-Di-O-acetyl-D-uridine, have shown promise in selectively inhibiting cancer cell proliferation while sparing healthy cells. The acetylation process not only improves metabolic stability but also enhances cellular uptake, making these compounds more effective in targeting tumor cells.
The structural modification introduced by acetylation also imparts unique chemical properties to 2',3'-Di-O-acetyl-D-uridine, enabling its use as a building block for more complex nucleoside analogs. Researchers have leveraged these properties to develop novel therapeutic agents with enhanced pharmacokinetic profiles. For example, derivatives of this compound have been investigated for their potential in overcoming drug resistance mechanisms associated with existing antiviral and anticancer drugs.
In addition to its therapeutic applications, CAS No. 29108-90-5 has found utility in synthetic biology and molecular biology research. Its stable structure makes it an ideal candidate for use as a substrate in enzymatic reactions, facilitating the study of nucleotide metabolism and enzyme function. The compound's ability to serve as a scaffold for further chemical modifications has also made it valuable in designing probes and tools for biochemical research.
The synthesis of 2',3'-Di-O-acetyl-D-uridine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and commercial applications. The growing interest in this derivative underscores its importance as a versatile intermediate in modern pharmaceutical chemistry.
Future research directions may explore additional modifications to the 2',3'-Di-O-acetyl-D-uridine structure to enhance its biological activity and reduce potential side effects. Innovations in drug delivery systems could further improve the efficacy of nucleoside-based therapies derived from this compound. As our understanding of nucleic acid chemistry continues to evolve, CAS No. 29108-90-5 is poised to play an increasingly significant role in addressing unmet medical needs across various therapeutic areas.
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